Product packaging for Methyl 3,6-dimethylpyrazine-2-carboxylate(Cat. No.:CAS No. 131602-73-8)

Methyl 3,6-dimethylpyrazine-2-carboxylate

Cat. No.: B1643885
CAS No.: 131602-73-8
M. Wt: 166.18 g/mol
InChI Key: NHHGPPUQNKMNAS-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethylpyrazine-2-carboxylate (CAS 131602-73-8) is a high-purity organic compound that serves as a versatile chemical intermediate in research and development. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound is part of the pyrazine family, a class of heterocyclic compounds known for their significant role in various scientific fields . Pyrazine derivatives are widely recognized as crucial intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and material science . Specifically, esters of pyrazinecarboxylic acids, such as this compound, are valuable building blocks in organic synthesis. The structure of this compound, featuring both an ester group and methyl substituents on the pyrazine ring, makes it a suitable precursor for further chemical transformations . Researchers utilize this compound in the development of specialty chemicals. Its structural features are particularly relevant in the exploration of new electronic chemicals and advanced materials . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1643885 Methyl 3,6-dimethylpyrazine-2-carboxylate CAS No. 131602-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dimethylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10-5)8(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHGPPUQNKMNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Strategies for Pyrazine (B50134) Ring Construction

The formation of the pyrazine ring is the critical step in the synthesis of compounds like Methyl 3,6-dimethylpyrazine-2-carboxylate. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Condensation reactions represent the most classical and straightforward route to the pyrazine core. tandfonline.com These methods typically involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comslideshare.net The initial condensation forms a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. tandfonline.comyoutube.com

Historical methods still in use today include the Staedel–Rugheimer pyrazine synthesis (1876), where a 2-chloroacetophenone (B165298) reacts with ammonia (B1221849) to form an amino ketone that then self-condenses and oxidizes. wikipedia.org A variation is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-amino ketone but differs in the method of its preparation. wikipedia.org Industrially, pyrazines can be synthesized through the condensation of an ethylenediamine (B42938) with a vicinal diol, such as propylene (B89431) glycol, often using heterogeneous catalysts. nih.gov Other variations include the reaction of diamines with epoxides. tandfonline.comtandfonline.com A simple and versatile two-step condensation method has also been developed for synthesizing pyrazinopyrazine-fused azaacene derivatives. acs.org

Ring closure, or cyclization, is intrinsically linked to condensation strategies but emphasizes the formation of the heterocyclic ring from acyclic precursors. A common approach is the dimerization of α-amino ketones, which can be formed in situ. youtube.com This dimerization spontaneously forms a dihydro derivative that is then oxidized to the stable pyrazine. youtube.com Another ring closure strategy involves the cyclodehydrogenation of N-(hydroxyalkyl)alkyldiamines using catalysts like copper-chromium. tandfonline.com Research has shown that 1,2-dihydropyrazine precursors can be formed through the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which can then be aromatized. researchgate.net The detection of dihydropyrazine intermediates during certain reactions confirms that the process involves aromatization following the initial ring closure. tandfonline.comresearchgate.net

Transition metal-catalyzed reactions have become indispensable tools for both the synthesis and functionalization of the pyrazine ring. rsc.org These methods include a variety of cross-coupling reactions that allow for the formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing pyrazine core. rsc.orgrsc.org

Prominent examples include palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings. rsc.orgrsc.orgresearchgate.net For instance, a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole (B1671886) has been used in the total synthesis of the alkaloid Alocasin A. nih.gov More recently, catalysts based on earth-abundant metals like manganese have been developed for the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically substituted pyrazines. nih.govacs.org Iron-catalyzed C-H functionalization has also been employed to introduce substituents to electron-deficient heterocycles like pyrazines, as demonstrated in the synthesis of Botryllazine A. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions in Pyrazine Synthesis
Reaction TypeMetal CatalystTypical SubstratesBond FormedReference
Suzuki CouplingPalladiumHalopyrazine, Organoboron compoundC-C rsc.orgnih.gov
Stille CouplingPalladiumHalopyrazine, OrganostannaneC-C rsc.org
Sonogashira CouplingPalladium/CopperHalopyrazine, Terminal alkyneC-C (sp) rsc.orgresearchgate.net
Dehydrogenative CouplingManganese2-Amino alcoholsC-N (in ring formation) acs.org
C-H FunctionalizationIronPyrazine, Organoboron agentC-C mdpi.com

In recent years, there has been a significant push toward developing more environmentally benign synthetic routes. tandfonline.com Green chemistry approaches to pyrazine synthesis focus on cost-effectiveness, reduced waste, and the avoidance of harsh or toxic reagents. tandfonline.comresearchgate.net One such method involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, which avoids the need for expensive metal catalysts. tandfonline.comtandfonline.com Another sustainable approach is the manganese-catalyzed dehydrogenative coupling of amino alcohols, which is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org These methods stand in contrast to many traditional syntheses that may require toxic solvents, harsh conditions, or tedious work-up procedures. researchgate.net

Nature produces a vast array of pyrazine compounds, which are often key components of flavors and aromas in foods and are also used as chemical signals by insects. wikipedia.orgresearchgate.net This has inspired the development of bio-inspired and fermentation-based synthetic methods. Pyrazines are commonly formed during food processing through the Maillard reaction between amino acids and sugars. mdpi.com

Microbial fermentation is a powerful alternative to chemical synthesis for producing alkylpyrazines. mdpi.comnih.gov Various bacteria, particularly Bacillus subtilis, are known to produce a range of pyrazines. mdpi.commdpi.comnih.gov The biosynthetic pathway often starts from amino acids, such as L-threonine, and involves key intermediates like α-amino ketones (e.g., aminoacetone) which then dimerize and cyclize to form the pyrazine ring. d-nb.infonih.gov By selecting specific microbial strains and optimizing fermentation conditions, it is possible to produce specific pyrazine derivatives. mdpi.commdpi.com For example, different strains of B. subtilis isolated from fermented soybeans (natto) have shown predispositions to produce different profiles of alkylpyrazines. mdpi.comnih.gov

Table 2: Examples of Microorganisms in Pyrazine Biosynthesis
MicroorganismPrecursor(s)Pyrazine(s) ProducedReference
Bacillus subtilisL-threonine, Glucose2,5-Dimethylpyrazine (B89654), 2,3,5-Trimethylpyrazine (B81540) nih.gov
Bacillus subtilis (from natto)(Not specified)2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine mdpi.comnih.gov
Serratia marcescensL-threonine2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine d-nb.info
Paenibacillus aceti(Not specified)2,3-Di-iso-butylpyrazine, 2-iso-Butyl-3-methylpyrazine d-nb.info

Synthesis of 3,6-Dimethylpyrazine-2-carboxylic Acid and its Corresponding Methyl Ester

The synthesis of the specific target molecule, this compound, involves the construction of a trisubstituted pyrazine ring. This can be achieved either by building the ring with the substituents already in place or by functionalizing a simpler pyrazine precursor.

A plausible and efficient route begins with the readily available compound 2,5-dimethylpyrazine. The synthesis proceeds in two main steps:

Oxidation to 3,6-Dimethylpyrazine-2-carboxylic Acid : One of the methyl groups on the 2,5-dimethylpyrazine ring must be oxidized to a carboxylic acid. This transformation can be accomplished using a strong oxidizing agent. A known process for the selective synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine provides a strong precedent for this type of reaction, which can be achieved through oxidation. google.com The reaction selectively targets one of the electron-deficient methyl groups attached to the pyrazine ring to yield the desired carboxylic acid, 3,6-Dimethylpyrazine-2-carboxylic acid .

Esterification to this compound : The resulting carboxylic acid is then converted to its methyl ester. This is a standard chemical transformation known as esterification. A common method is the Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst (such as sulfuric acid). This reaction yields the final product, This compound chemscene.com. The reactivity of the carboxylic acid group on the pyrazine ring in coupling reactions is well-documented, for example, in its reaction with piperazines using coupling agents like T3P (propylphosphonic anhydride). rjpbcs.com

This two-step approach, starting from a simple, commercially available pyrazine and employing well-established oxidation and esterification reactions, represents a logical and practical pathway for the synthesis of this compound.

Oxidative Generation of Methylpyrazine Carboxylic Acids

The conversion of a methyl group on the pyrazine ring to a carboxylic acid is a key transformation in the synthesis of the target compound's precursor, 3,6-dimethylpyrazine-2-carboxylic acid. This is typically accomplished through strong oxidizing agents.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent frequently employed for the oxidation of alkyl side chains on aromatic and heterocyclic rings to carboxylic acids. The reaction involves the vigorous oxidation of a methyl group on the pyrazine core. For instance, the oxidation of 2,5-dimethylpyrazine with potassium permanganate can yield pyrazine-2,5-dicarboxylic acid. The process is typically conducted in an aqueous medium under heating. The strength of potassium permanganate allows for the conversion of the alkyl group, though it can also lead to ring degradation if the reaction conditions are not carefully controlled.

A significant challenge in the synthesis of asymmetrically substituted pyrazine carboxylic acids, such as 3,6-dimethylpyrazine-2-carboxylic acid from a starting material like 2,3,5-trimethylpyrazine, is achieving regioselectivity. The different positions on the pyrazine ring exhibit varied reactivity. For polymethylated pyrazines, selective oxidation of one methyl group over others is often desired.

Research has shown that the methyl group at the C-2 position of a pyrazine ring is more susceptible to oxidation than those at other positions. This enhanced reactivity is attributed to the electronic effects of the ring nitrogen atoms. For example, studies on the oxidation of 2,3,5-trimethylpyrazine have demonstrated that the methyl group at the C-2 position can be preferentially oxidized. This regioselectivity allows for the targeted synthesis of specific pyrazine carboxylic acid isomers.

Esterification of Pyrazine Carboxylic Acids to Methyl Esters

The conversion of pyrazine carboxylic acids to their corresponding methyl esters is a standard chemical transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

For example, 3,6-dimethylpyrazine-2-carboxylic acid can be refluxed with methanol and a catalytic amount of sulfuric acid to yield this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Derivatization Studies of Pyrazinic Acids with Methyl Functionality

Pyrazine carboxylic acids, including those with additional methyl groups, are versatile intermediates for the synthesis of a wide range of derivatives. The carboxylic acid group can be converted into various other functional groups, such as amides, acyl chlorides, and other esters.

For instance, treatment of a pyrazine carboxylic acid with thionyl chloride (SOCl₂) can convert it into the more reactive acyl chloride. This acyl chloride can then be reacted with a variety of nucleophiles, such as amines to form amides or alcohols to form different esters. These derivatization reactions significantly expand the chemical space accessible from pyrazinic acid precursors.

Chemical Reactivity and Functional Group Transformations of this compound

This compound possesses several reactive sites that can be targeted for further chemical modifications. These include the ester functional group, the methyl groups, and the pyrazine ring itself.

The ester group can undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions. It can also be converted to amides by reaction with amines, often requiring elevated temperatures or catalysis. Another potential transformation is reduction of the ester to the corresponding primary alcohol, which can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The methyl groups on the pyrazine ring can potentially undergo radical halogenation or be functionalized through other means, though this may require specific and often harsh reaction conditions. The pyrazine ring itself can participate in various reactions, including N-oxidation and, under certain conditions, electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the ester group and the nitrogen atoms deactivates the ring towards electrophilic attack.

Below is a table summarizing some potential transformations of this compound:

Starting MaterialReagent(s)Product Functional Group
This compoundH₃O⁺ or OH⁻Carboxylic Acid
This compoundR-NH₂ (Amine)Amide
This compoundLiAlH₄Primary Alcohol

Spectroscopic Characterization and Computational Chemistry Investigations

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For Methyl 3,6-dimethylpyrazine-2-carboxylate, ¹H and ¹³C NMR would provide definitive evidence for its structure.

Based on the structure of this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons: a singlet for the lone proton on the pyrazine (B50134) ring, two separate singlets for the two methyl groups attached to the ring (at positions 3 and 6), and a singlet for the methyl group of the ester functionality. The chemical shifts of these protons are influenced by their local electronic environment.

Expected ¹H NMR Resonances for this compound

Proton Type Multiplicity Expected Chemical Shift (ppm)
Pyrazine-H Singlet ~8.0-8.5
Ring -CH₃ Singlet ~2.5-2.7
Ring -CH₃ Singlet ~2.5-2.7
Ester -OCH₃ Singlet ~3.9-4.1

Note: This table is predictive, based on typical values for similar structures.

Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbons of the pyrazine ring, the two ring-methyl groups, the ester carbonyl group, and the ester methoxy (B1213986) group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1700-1750 cm⁻¹. Studies on related pyrazine carboxamides show this carbonyl stretch is enhanced by conjugation. tubitak.gov.tr

C-N Stretching: Vibrations associated with the pyrazine ring structure.

C-H Stretching: Aromatic and aliphatic C-H stretches from the pyrazine ring and methyl groups, respectively.

Ring Vibrations: Skeletal vibrations of the pyrazine ring itself.

FT-IR and FT-Raman spectra have been successfully used to characterize similar molecules, such as methyl-3-amino-2-pyrazine carboxylate, where experimental frequencies were compared with calculated values to provide a detailed vibrational assignment. nanoient.org For instance, in a related substituted amide of pyrazine-2-carboxylic acid, the IR spectrum was a key component of its identification. tubitak.gov.trtubitak.gov.tr

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=O Stretch 1700 - 1750
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C-O (Ester) Stretch 1000 - 1300
Pyrazine Ring Ring Stretch 1400 - 1600

Note: This table presents typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound (C₈H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 166.18. chemscene.com

The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the O-CH₃ bond, resulting in a fragment corresponding to [M - 31]⁺.

Loss of the ester group: Cleavage of the C-COOCH₃ bond, leading to a fragment of [M - 59]⁺.

McLafferty Rearrangement: If sterically possible, though less likely in this specific structure.

The analysis of other pyrazine derivatives by mass spectrometry confirms its utility in corroborating proposed structures. tubitak.gov.trtubitak.gov.tr The fragmentation of pyrazine products often involves cleavages related to the substituents on the heterocyclic ring. researchgate.net

Computational Chemistry Approaches to Pyrazine Carboxylic Acid Derivatives

Computational chemistry serves as a powerful complement to experimental studies, providing theoretical insights into molecular structure, properties, and spectroscopic behavior.

Quantum Mechanical Calculations (e.g., Hartree-Fock Ab Initio)

Quantum mechanical methods, such as the Hartree-Fock (HF) ab initio method, are widely used to model chemical systems. nih.gov In the study of pyrazine carboxylic acid derivatives, Hartree-Fock calculations, often using basis sets like 6-31G*, are employed to compute optimized molecular geometries and vibrational frequencies. tubitak.gov.trtubitak.gov.tr

These calculations can predict bond lengths and angles, which are affected by substitutions on the pyrazine ring. For example, methyl substitution is known to influence the carbon-nitrogen and carbon-carbon bond lengths within the pyrazine ring. tubitak.gov.tr The Hartree-Fock method provides a foundational level of theory for understanding the electronic structure and properties of these molecules. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

A key application of computational chemistry is the prediction of spectroscopic data, which aids in the interpretation of experimental spectra. For pyrazine carboxylic acid derivatives, vibrational frequencies (IR and Raman) can be calculated using methods like Hartree-Fock or Density Functional Theory (DFT). tubitak.gov.trnanoient.org

The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental values. This comparison allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. nanoient.org For example, a study on methyl-3-amino-2-pyrazine carboxylate used DFT calculations with a 6-311++G(d,p) basis set to calculate and assign the vibrational modes observed in its FT-IR and FT-Raman spectra. nanoient.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to support the assignment of experimental NMR spectra. nanoient.org This synergy between theoretical prediction and experimental measurement is crucial for the unambiguous characterization of complex molecules. chemrxiv.org

Analysis of Molecular Geometry, Bond Lengths, and Electronic Structure

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular structure and electronic properties of pyrazine derivatives. nih.govsemanticscholar.org For this compound, the optimized geometry and electronic characteristics can be elucidated through these theoretical methods.

The molecular geometry is defined by the spatial arrangement of its atoms. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms the core of the molecule. Attached to this ring are two methyl groups at positions 3 and 6, and a methyl carboxylate group at position 2. The planarity of the pyrazine ring is a key feature, although minor deviations can occur due to the steric hindrance and electronic effects of the substituents. In related molecules like Methyl pyrazine-2-carboxylate, the non-hydrogen atoms are nearly coplanar, which suggests an efficient π-conjugation across the molecule. nih.govscienceopen.com

The bond lengths within the molecule are critical parameters for understanding its stability and reactivity. Based on computational data and experimental findings for analogous pyrazine structures, the expected bond lengths for this compound can be estimated.

Table 1: Predicted Bond Lengths in this compound

Bond Predicted Length (Å)
C-C (ring) 1.39 - 1.41
C-N (ring) 1.33 - 1.35
C-C (methyl) 1.50 - 1.52
C-C (ester) 1.48 - 1.50
C=O 1.20 - 1.22
C-O (ester) 1.33 - 1.35
O-C (methyl ester) 1.43 - 1.45

Note: These values are estimations based on data from similar pyrazine carboxylate structures and general principles of chemical bonding.

The electronic structure of a molecule is described by the arrangement of its electrons in various orbitals. Key to this description are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, computational models provide key electronic property data. chemscene.com

Table 2: Computed Electronic Properties of this compound

Property Value
Topological Polar Surface Area (TPSA) 52.08 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 1

Data sourced from computational chemistry predictions. chemscene.com

The Topological Polar Surface Area (TPSA) is an indicator of the molecule's polarity and its ability to form interactions with other polar molecules. The presence of four hydrogen bond acceptors (the two nitrogen atoms of the pyrazine ring and the two oxygen atoms of the carboxylate group) and no hydrogen bond donors suggests that the molecule can readily accept hydrogen bonds but cannot donate them. chemscene.com The single rotatable bond, likely between the pyrazine ring and the carboxylate group, allows for some conformational flexibility.

Investigation of Non-Linear Optical Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. rsc.org Organic molecules, particularly those with donor-acceptor (D-A) structures, can exhibit significant NLO properties. The pyrazine ring can act as an electron-accepting unit, and when combined with electron-donating groups, it can lead to intramolecular charge transfer (ICT), a key factor for high NLO response.

The NLO properties of a molecule are quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, such as DFT, are widely used to predict the hyperpolarizability of molecules. mdpi.com Studies on various pyrazine derivatives have shown that their NLO properties are highly dependent on the nature and position of the substituents on the pyrazine ring. rsc.org

Table 3: Factors Influencing the Non-Linear Optical Properties of Pyrazine Derivatives

Feature Impact on NLO Properties
Donor-Acceptor Strength Stronger donors and acceptors generally lead to a larger hyperpolarizability.
π-Conjugated System A larger, more extended π-system facilitates charge transfer and enhances NLO response.
Molecular Symmetry Non-centrosymmetric molecules are required for second-order NLO effects.

Biological Origin and Metabolic Pathways

Natural Occurrence and Biosynthesis of Pyrazines

Pyrazines are nitrogen-containing heterocyclic compounds that are widespread in nature and are particularly known for their potent aroma and flavor, often described as roasted, nutty, or earthy. perfumerflavorist.comfoodb.ca They are key aroma components in numerous cooked or roasted foods, but are also synthesized by various organisms, including bacteria and insects, where they can act as signaling molecules. d-nb.infosemanticscholar.org

The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the formation of flavor and color in thermally processed foods. perfumerflavorist.comnih.gov This complex cascade of chemical reactions occurs between amino acids and reducing sugars upon heating. perfumerflavorist.com It is a primary source of a wide variety of heterocyclic compounds, with pyrazines being among the most significant and representative flavor products of roasted foods. perfumerflavorist.comperfumerflavorist.com

The initial step involves the condensation of an amine group from an amino acid with a carbonyl group from a reducing sugar. perfumerflavorist.com A key subsequent pathway leading to pyrazines is the Strecker degradation of amino acids, which involves dicarbonyl compounds produced from sugar degradation. nih.gov This reaction generates α-aminoketones, which are crucial intermediates. nih.gov Two molecules of these α-aminoketones can then condense and subsequently oxidize to form a stable, aromatic dihydropyrazine (B8608421), which upon further oxidation yields the final alkylpyrazine. semanticscholar.org The specific types of pyrazines formed are dependent on the precursor amino acids involved. For instance, reactions involving lysine (B10760008) tend to produce higher total yields of pyrazines compared to amino acids like glutamic acid or alanine. perfumerflavorist.com

Table 1: Pyrazines Generated from Maillard Reactions of Selected Amino Acids

Precursor Amino Acid(s)Key Pyrazines FormedReference(s)
L-Threonine2,5-Dimethylpyrazine (B89654), 2,6-Dimethylpyrazine (B92225), Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine nih.gov
L-SerinePyrazine (B50134), Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine nih.gov
Glutamine + GlucosePyrazine, Methylpyrazine, Ethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine researchwithrutgers.com
Lysine + GlucoseHigh total pyrazine yield, including various alkylpyrazines perfumerflavorist.com

Beyond thermal generation, alkylpyrazines are also products of microbial metabolism. asm.org Various bacteria, notably species from the genus Bacillus, are capable of synthesizing these compounds under standard temperature and pressure conditions, such as those found in traditional fermented foods. asm.orgresearchgate.net This biological synthesis presents an alternative to chemical pathways for producing valuable flavor compounds. researchgate.net Different strains of the same bacterial species can exhibit distinct profiles in the types and quantities of alkylpyrazines they produce. researchgate.net

Table 2: Examples of Microorganisms and the Alkylpyrazines They Synthesize

MicroorganismAlkylpyrazine(s) ProducedReference(s)
Bacillus subtilis2,5-Dimethylpyrazine (2,5-DMP), 2,3,5-Trimethylpyrazine (B81540) (TMP), 2,3,5,6-Tetramethylpyrazine asm.orgresearchgate.netnih.gov
Corynebacterium glutamicum2,3,5,6-Tetramethylpyrazine (TTMP) researchgate.net
MyxobacteriaVarious flavor compounds, including pyrazines researchgate.net
Lactobacillus plantarum2,3,5,6-Tetramethylpyrazine (TTMP) researchgate.net

Amino acids are the fundamental building blocks for the microbial synthesis of pyrazines. L-threonine and L-serine, in particular, have been identified as key precursors. nih.govnih.govresearchgate.net In bell peppers, for example, studies with stable-isotope labeled precursors have conclusively shown that L-serine is a direct precursor in the construction of the pyrazine ring for 3-alkyl-2-methoxypyrazines. nih.govresearchgate.net Similarly, L-threonine serves as the starting substrate for the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis. nih.gov These amino acids provide the necessary carbon and nitrogen atoms that form the heterocyclic pyrazine core.

The microbial synthesis of alkylpyrazines is an enzyme-driven process. A critical enzyme in this pathway is L-threonine-3-dehydrogenase (TDH). asm.orgnih.gov TDH catalyzes the NAD+-dependent oxidation of L-threonine to produce 2-amino-3-ketobutyrate. asm.orgresearchgate.net This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone. nih.gov Two molecules of aminoacetone can then undergo a pH-dependent, non-enzymatic condensation and oxidation to form 2,5-dimethylpyrazine. asm.orgnih.gov The efficiency of this pathway can be influenced by other enzymes; for instance, the inactivation of 2-amino-3-ketobutyrate coenzyme A ligase (KBL), which diverts the 2-amino-3-ketobutyrate intermediate, has been shown to improve the production yield of 2,5-dimethylpyrazine. asm.orgnih.gov This chemoenzymatic approach, where an enzyme generates a reactive precursor that chemically condenses, is a versatile method for producing various alkylpyrazines. nih.govresearchgate.net

Microorganism-Mediated Biosynthesis of Alkylpyrazines

Metabolism of Alkylpyrazines and Formation of Pyrazine Carboxylic Acids in Biological Systems

When ingested by humans or other organisms, alkylpyrazines from food sources undergo metabolic transformations. While these compounds contribute significantly to the sensory experience of food, little was known about their fate in the body until recent studies shed light on their extensive metabolism. nih.govsigmaaldrich.com

Human intervention studies have demonstrated that alkylpyrazines are rapidly and extensively metabolized. nih.govresearchgate.net The primary metabolic route involves the oxidation of the alkyl side-chains to form pyrazine carboxylic acids, which are then excreted in the urine. sigmaaldrich.comresearchgate.net This process is a phase I metabolic reaction, likely controlled by cytochrome P450 enzymes, which convert the alkyl groups into their corresponding alcohols, followed by further oxidation to the carboxylic acid. researchgate.net

For example, after the consumption of coffee, 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are almost completely metabolized to their corresponding carboxylic acids, 5-methylpyrazine-2-carboxylic acid and 6-methylpyrazine-2-carboxylic acid, respectively, with recovery rates in urine as high as 91% and 97%. nih.govsigmaaldrich.comresearchgate.net Similarly, studies on the metabolism of 2,3,5-trimethylpyrazine have identified 3,6-dimethylpyrazine-2-carboxylic acid and 3,5-dimethylpyrazine-2-carboxylic acid as the quantitatively dominant metabolites in human urine. acs.orgnih.govnih.gov This metabolic oxidation of a methyl group to a carboxylic acid is the key step that would form the precursor to Methyl 3,6-dimethylpyrazine-2-carboxylate. The final compound is formed by the subsequent esterification of the carboxylic acid group.

Table 3: Primary Urinary Metabolites of Ingested Alkylpyrazines in Humans

Ingested AlkylpyrazinePrimary Carboxylic Acid Metabolite(s)Reference(s)
2,5-Dimethylpyrazine (2,5-DMeP)5-Methylpyrazine-2-carboxylic acid (5-MePA) nih.govresearchgate.net
2,6-Dimethylpyrazine (2,6-DMeP)6-Methylpyrazine-2-carboxylic acid (6-MePA) nih.govresearchgate.net
2-Methylpyrazine (B48319) (2-MeP)Pyrazine-2-carboxylic acid (PA), 5-Hydroxypyrazine-2-carboxylic acid (5-OHPA) nih.govresearchgate.net
2,3,5-Trimethylpyrazine3,6-Dimethylpyrazine-2-carboxylic acid, 3,5-Dimethylpyrazine-2-carboxylic acid acs.orgnih.govnih.gov

Compound Index

Conjugation Pathways of Pyrazine Carboxylic Acids (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions, such as glucuronidation and sulfation, are crucial detoxification pathways that increase the water solubility of xenobiotics, facilitating their excretion. It has been suggested that Phase I metabolites of pyrazines, such as those formed by oxidation, could undergo further conjugation with glucuronides and sulfates. nih.govacs.org

Glucuronidation is a primary elimination pathway for many drugs and xenobiotics. nih.gov This process involves the transfer of glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Similarly, sulfation involves the addition of a sulfonate group, also enhancing hydrophilicity.

However, in a human intervention study investigating the metabolites of the key flavor compound 2,3,5-trimethylpyrazine found in coffee, these conjugation pathways did not appear to be significant for its pyrazine carboxylic acid metabolites. nih.govresearchgate.netnih.gov Researchers synthesized putative Phase II metabolites, including glucuronide and sulfate (B86663) conjugates, to use as standards for quantitative analysis in human urine. nih.govacs.orgresearchgate.net The results of the analysis revealed only negligible traces of these glucuronide and sulfate conjugates. nih.govresearchgate.netnih.gov This suggests that while conjugation is a known metabolic route, the formation of pyrazine carboxylic acids via Phase I oxidation is the predominant metabolic pathway for 2,3,5-trimethylpyrazine, with minimal subsequent conjugation. nih.gov

Identification of 3,6-Dimethylpyrazine-2-carboxylic Acid as a Dominating Metabolite

Recent human intervention studies have provided clear evidence for the metabolic fate of alkylpyrazines consumed through diet, particularly from coffee. nih.govsigmaaldrich.comresearchgate.net One such study focused on the excretion of metabolites from 2,3,5-trimethylpyrazine, a key flavor and aroma compound abundant in roasted coffee. nih.govresearchgate.netnih.gov

Following coffee consumption, urine samples from study participants were analyzed using stable-isotope-dilution-ultrahigh-performance liquid chromatography-tandem mass spectroscopy (SIDA-UHPLC–MS/MS). nih.govresearchgate.net The analysis identified three quantitatively dominating metabolites: 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. nih.govacs.orgresearchgate.netnih.gov This finding demonstrates that a primary metabolic pathway for 2,3,5-trimethylpyrazine in humans is the oxidation of one of its methyl groups to a carboxylic acid. nih.govacs.org

The extensive conversion of dietary alkylpyrazines into their corresponding pyrazine carboxylic acids highlights this as a major metabolic route in humans. nih.govnih.govsigmaaldrich.comresearchgate.net The identification of 3,6-Dimethylpyrazine-2-carboxylic acid as a principal urinary metabolite confirms its biological origin as a product of human metabolism of dietary pyrazines. nih.govresearchgate.net

Research Findings on Pyrazine Metabolism

Precursor CompoundMetabolic PathwayKey Metabolites Identified in Human UrineConjugation Pathway Finding
2,3,5-Trimethylpyrazine (from coffee)Phase I Oxidation3,6-Dimethylpyrazine-2-carboxylic acidOnly negligible traces of glucuronide and sulfate conjugates were detected. nih.govresearchgate.netnih.gov
3,5-Dimethylpyrazine-2-carboxylic acid
5,6-Dimethylpyrazine-2-carboxylic acid

Research Avenues and Potential Applications Academic Focus

Role in Chemo-Sensory Research and Flavor Chemistry

Pyrazines are a critical class of heterocyclic compounds that significantly influence the aroma and flavor of many foods and beverages. researchgate.netnih.gov Their presence is often a hallmark of thermal processing, such as roasting, baking, or frying.

Alkylpyrazines are widely recognized as key contributors to the desirable nutty, roasted, and cocoa-like aromas in a vast array of products, including coffee, roasted nuts, beef, and bread. perfumerflavorist.comthegoodscentscompany.com These compounds are primarily formed through the Maillard reaction between amino acids and reducing sugars during heating. nih.govperfumerflavorist.com While direct aroma profiling data for Methyl 3,6-dimethylpyrazine-2-carboxylate is not extensively detailed in public literature, the contribution of its structural relatives is well-documented.

Research into the human metabolism of key flavor compounds provides significant insight. For instance, studies on the metabolism of 2,3,5-trimethylpyrazine (B81540), a crucial flavor odorant found in roasted coffee, have identified 3,6-dimethylpyrazine-2-carboxylic acid as a quantitatively dominant metabolite in human urine after coffee consumption. nih.gov This finding is highly relevant, as 3,6-dimethylpyrazine-2-carboxylic acid is the corresponding carboxylic acid of this compound. This metabolic link suggests that the core structure of the compound is integral to the biological processing of significant dietary flavor agents.

The sensory characteristics of various pyrazines are a subject of intense study in flavor chemistry. The type and position of alkyl substituents on the pyrazine (B50134) ring play a crucial role in determining the specific aroma note.

Table 1: Aroma Profiles of Selected Pyrazine Derivatives

Compound NameFEMA NumberCAS NumberTypical Aroma Descriptors
2-Methylpyrazine (B48319)3309109-08-0Roasted, nutty, peanut, chocolate, green. perfumerflavorist.comperflavory.com
2,5-Dimethylpyrazine (B89654)3272123-32-0Roasted, nutty, chocolate, potato. perfumerflavorist.com
2,6-Dimethylpyrazine (B92225)3273108-50-9Cocoa, nutty, roasted, coffee, meaty. thegoodscentscompany.com
2-Ethyl-3,5(or 6)-dimethylpyrazine314927043-05-6Roasted cocoa, nuts, burnt. thegoodscentscompany.comnih.gov
2,3,5-Trimethylpyrazine324414667-55-1Nutty, roasted, baked potato, chocolate.
2-Acetylpyrazine312622047-25-2Popcorn-like, roasted, nutty, bready.

Exploration in Medicinal Chemistry Research

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and experimental compounds. researchgate.netnih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in designing pharmacologically active molecules.

Pyrazine carboxylic acid and its derivatives are versatile precursors for synthesizing compounds with a wide spectrum of biological activities. rjpbcs.com The pyrazine-2-carboxylic acid moiety, in particular, is a key structural feature of Pyrazinamide, a first-line medication for treating tuberculosis. rjpbcs.comresearchgate.net

Researchers actively synthesize novel series of pyrazine-2-carboxylic acid derivatives to explore their therapeutic potential. For example, new derivatives have been created by coupling substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com These synthetic efforts aim to generate libraries of compounds that can be screened for various pharmacological effects, including:

Antimicrobial Activity : Building on the success of Pyrazinamide, many studies focus on creating analogs with improved efficacy against Mycobacterium tuberculosis and other microbial pathogens. rjpbcs.comcuni.cz

Anticancer Activity : The pyrazine ring is incorporated into molecules designed to inhibit cancer cell proliferation. nih.govacs.org

Anti-inflammatory Activity : Pyrazine derivatives have been designed and synthesized to show inhibitory activity against inflammatory mediators like nitric oxide. nih.gov

The synthesis of these derivatives often involves creating amide or ester linkages from the carboxylic acid group, highlighting the role of compounds like this compound as potential intermediates in these synthetic pathways. researchgate.netcuni.cz

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For pyrazine-based compounds, SAR studies help rationalize the design of more potent and selective drugs.

For instance, extensive SAR studies have been conducted on oxazolo[3,4-a]pyrazine derivatives as antagonists for the neuropeptide S receptor (NPSR). nih.govacs.org These studies revealed that modifications at different positions of the pyrazine scaffold significantly impacted the compound's potency and in vivo activity. Molecular modeling and in-depth investigations helped to understand the interactions between the ligands and the receptor, guiding the synthesis of new analogs with improved pharmacological profiles. nih.govacs.org

In another example, SAR studies of pyrazine-pyridine biheteroaryls led to the development of potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. acs.org By systematically modifying the substituents on both the pyrazine and pyridine (B92270) rings, researchers were able to optimize the inhibitory activity and cellular potency of these compounds. acs.org These studies underscore the importance of the pyrazine core as a scaffold that can be fine-tuned to achieve specific biological effects.

Applications in Materials Science Research

The field of materials science leverages the unique electronic and structural properties of molecules to create novel functional materials. Pyrazine derivatives have found a niche in this area, particularly as building blocks for coordination polymers and metal-organic frameworks (MOFs).

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. Pyrazine and its derivatives are excellent ligands due to the presence of two nitrogen atoms in a 1,4-position. These nitrogen atoms can donate their lone pairs of electrons to coordinate with metal ions.

The linear, rigid nature of the pyrazine ring allows it to act as a bridging ligand, connecting two or more metal centers to form extended one-, two-, or three-dimensional networks known as coordination polymers. mdpi.comnih.gov For example, pyrazine has been used to link copper(II) ions to form square-like layers of {[Cu(pyz)₂]²⁺}n. nih.gov These materials are of significant interest for their magnetic properties, as the pyrazine bridge can mediate magnetic exchange interactions between the metal centers. nih.gov

The synthesis of new coordination compounds with various pyrazine derivatives, such as N'-benzylidenepyrazine-2-carbohydrazonamide, has been reported. mdpi.com Spectroscopic analysis of these complexes suggests that the pyrazine ring nitrogen is involved in coordinating to metal ions like Mn(II), Fe(III), and Co(II). mdpi.com The ability to modify the pyrazine ligand with different functional groups, such as the ester group in this compound, allows for the fine-tuning of the resulting coordination polymer's structure and properties, including its stability and potential catalytic or electronic functions. rsc.orgrsc.org

Future Directions and Emerging Research Themes

Development of Chemo-Enzymatic and Biocatalytic Synthetic Routes for Pyrazine (B50134) Carboxylic Acid Esters

The synthesis of pyrazine carboxylic acid esters, including Methyl 3,6-dimethylpyrazine-2-carboxylate, is increasingly moving towards more sustainable and efficient chemo-enzymatic and biocatalytic approaches. These methods offer significant advantages over traditional chemical syntheses by providing high selectivity, milder reaction conditions, and reduced environmental impact. Researchers are actively exploring the use of various enzymes, such as lipases and esterases, to catalyze the esterification of pyrazine carboxylic acids. Furthermore, whole-cell biocatalysis, utilizing engineered microorganisms, presents a promising avenue for the de novo synthesis of these valuable compounds, potentially leading to more cost-effective and scalable production processes. The development of robust and highly active biocatalysts remains a key objective in this field.

Advanced Computational Modeling for Predictive Structure-Activity Relationship Studies of Substituted Pyrazines

Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and activities of novel compounds. In the context of substituted pyrazines, advanced computational methods are being employed to establish predictive structure-activity relationships (SAR). Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations are used to understand how different substituents on the pyrazine ring influence the molecule's chemical and biological properties. For this compound, these models can predict its potential biological targets, binding affinities, and pharmacokinetic properties, thereby guiding the design of new derivatives with enhanced or specific activities. These in silico approaches significantly accelerate the discovery and development process by prioritizing the synthesis of the most promising candidates.

Comprehensive Elucidation of Metabolic Pathways for Complex Pyrazine Derivatives

Understanding the metabolic fate of pyrazine derivatives within biological systems is crucial for assessing their bioavailability, bioactivity, and potential toxicity. The metabolic pathways of many complex pyrazines, including this compound, are not yet fully characterized. Future research will focus on identifying the key enzymes and metabolic transformations involved in their breakdown and excretion. This involves a combination of in vitro studies using liver microsomes or hepatocytes and in vivo studies in model organisms. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential for identifying and quantifying the various metabolites formed. A comprehensive understanding of these pathways is vital for any potential application of this compound.

Investigation of Specific Biological Interactions and Roles of this compound

While pyrazines as a class are known for their sensory properties, the specific biological interactions and physiological roles of individual compounds like this compound are largely unexplored. Emerging research aims to move beyond its identity as a flavor or aroma compound and to investigate its potential interactions with biological macromolecules, such as receptors, enzymes, and ion channels. Techniques like affinity chromatography, surface plasmon resonance (SPR), and various cellular assays can be employed to identify specific binding partners and to characterize the functional consequences of these interactions. Uncovering novel biological activities could open up new avenues for the application of this specific pyrazine derivative in areas beyond the food and fragrance industries.

Integration of Multi-Omics Approaches in Pyrazine Research

The complexity of biological systems necessitates a holistic approach to understanding the effects of chemical compounds. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy for obtaining a comprehensive view of the biological impact of pyrazines. By exposing cells or organisms to this compound and subsequently analyzing the changes across these different molecular levels, researchers can construct a detailed picture of the pathways and processes affected. This systems-level approach can reveal novel mechanisms of action, identify biomarkers of exposure or effect, and provide a more complete understanding of the compound's biological role. This integrated research is poised to provide unprecedented insights into the intricate world of pyrazine biochemistry.

Compound Name
This compound
Pyrazine
2,6-Dimethylpyrazine (B92225)
2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine
2,5-dimethyl-3-ethylpyrazine
Methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Methyl pyrazinecarboxylate
Pyrazinecarboxylic acid
Methyl 3-methyl-2-pyrazinecarboxylate
Ethyl nitroacetate
tert-butyl 3-(3-ethoxy-3-oxoprop-1-ynyl)-3-hydroxypiperidine-1-carboxylate
tert-butyl 2-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Methyl 2-bromo-4,6-difluorobenzoate

Chemical Compound Data

This compound
PropertyValueSource
CAS Number 131602-73-8 chemscene.com
Molecular Formula C₈H₁₀N₂O₂ chemscene.com
Molecular Weight 166.18 g/mol chemscene.com
Synonyms Pyrazinecarboxylic acid, 3,6-dimethyl-, methyl ester (9CI) chemscene.com
SMILES CC1=NC(=C(C)N=C1)C(=O)OC chemscene.com
Topological Polar Surface Area (TPSA) 52.08 Ų chemscene.com
logP 0.88004 chemscene.com
Hydrogen Bond Acceptors 4 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Rotatable Bonds 1 chemscene.com

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 3,6-dimethylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

Q. What strategies address regioselectivity challenges in synthesizing dimethylpyrazine derivatives?

  • Methodological Answer : Regioselective dimethylation requires careful control of electronic and steric factors. For example:
  • Directed ortho-Metalation : Use of methoxy or halogen substituents to direct methylation via lithiation .
  • Cross-Coupling : Pd-catalyzed coupling with methylboronic acids under Suzuki conditions .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for multi-substituted pyrazines .
    Contradictions in reported yields (e.g., 68% vs. 85% in similar reactions) may arise from solvent purity or catalyst aging, necessitating rigorous reproducibility checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.